![molecular formula C21H22N2O5S2 B2860794 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate CAS No. 1396862-98-8](/img/structure/B2860794.png)
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate is a useful research compound. Its molecular formula is C21H22N2O5S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Alborz et al. (2018) describes the highly diastereoselective synthesis of novel benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol as an available precursor. This research marks the first instance of using (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source for synthesizing monocyclic 2-azetidinones. The synthesized compounds were evaluated for antimicrobial activities against Gram-positive and Gram-negative bacterial strains, with moderate activities encountered. Additionally, antimalarial data revealed enhanced potency with the addition of methoxyphenyl or ethoxyphenyl groups to the β-lactam ring. The study also assessed hemolytic activity and mammalian cell toxicity, indicating the compounds' potential as medicines (Alborz et al., 2018).
Anticancer Applications
Kumbhare et al. (2014) synthesized and evaluated isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine for their cytotoxicity against various cancer cell lines. One compound exhibited significant anti-cancer activity, particularly against the Colo205 cell line, inducing G2/M cell cycle arrest. The study revealed that this compound increased p53 levels significantly, altering the balance of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis. This compound was identified as a potential small-molecule activator of p53, suggesting its viability as a candidate for in vivo colon cancer models (Kumbhare et al., 2014).
Antimicrobial and Antifungal Activity
Mistry and Desai (2006) focused on synthesizing nitrogen and sulfur-containing heterocyclic compounds, including 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones. These compounds were screened for antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as antifungal activity against Candida albicans. The study illustrates the potential of these compounds in addressing antimicrobial resistance, showcasing the versatility of benzothiazole-substituted azetidinones in therapeutic applications (Mistry & Desai, 2006).
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-propan-2-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-7-4-6-14(10-16)20(24)28-15-11-23(12-15)21-22-19-17(27-3)8-5-9-18(19)29-21/h4-10,13,15H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNGLXUJMNBLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2860714.png)

![Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate](/img/structure/B2860716.png)
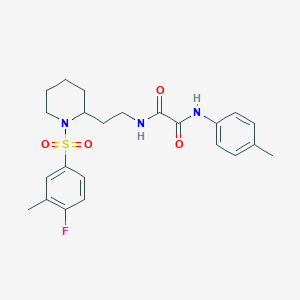
![2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2860719.png)


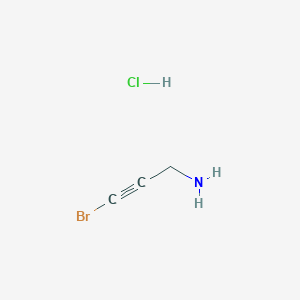
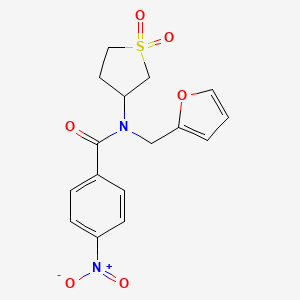
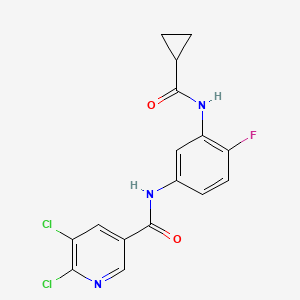
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2860727.png)
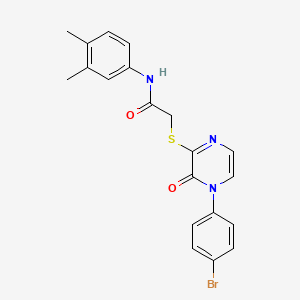
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2860729.png)
